molecular formula C24H29NO2 B12583064 N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 594872-64-7

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide

Cat. No.: B12583064
CAS No.: 594872-64-7
M. Wt: 363.5 g/mol
InChI Key: MPAAOUUFYCEANT-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is a complex organic compound with a unique structure that combines a benzamide group with a cyclohexyl ring and dimethylbenzoyl and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclohexylamine to form an intermediate, which is then reacted with 4-ethylbenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide
  • N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-methylbenzamide

Comparison

Compared to similar compounds, N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .

Properties

CAS No.

594872-64-7

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide

InChI

InChI=1S/C24H29NO2/c1-4-19-8-10-20(11-9-19)23(27)25-24(12-6-5-7-13-24)22(26)21-15-17(2)14-18(3)16-21/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,25,27)

InChI Key

MPAAOUUFYCEANT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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